![molecular formula C15H11F3O B12847569 1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847569.png)
1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone is an organic compound with the molecular formula C15H11F3O. It is a member of the biphenyl family, characterized by the presence of a trifluoromethyl group attached to one of the phenyl rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-(trifluoromethyl)benzoyl chloride with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the aromatic ring towards electrophiles.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Reduction: Reducing agents like LiAlH4 or NaBH4 are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] ethanone
- 2-(Trifluoromethyl)acetophenone
- 4-(Trifluoromethyl)benzophenone
Comparison: 1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone is unique due to the position of the trifluoromethyl group on the biphenyl structure. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the trifluoromethyl group in different positions can lead to variations in electron distribution, steric effects, and overall molecular interactions .
Eigenschaften
Molekularformel |
C15H11F3O |
|---|---|
Molekulargewicht |
264.24 g/mol |
IUPAC-Name |
1-[2-[2-(trifluoromethyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O/c1-10(19)11-6-2-3-7-12(11)13-8-4-5-9-14(13)15(16,17)18/h2-9H,1H3 |
InChI-Schlüssel |
OPJWAMGFUROXDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1C2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-(2-benzoylphenyl)acetamide](/img/structure/B12847489.png)
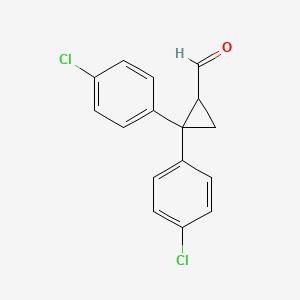
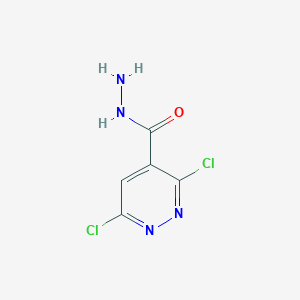
![tert-Butyl 6-benzyloctahydro-4,8-methanopyrrolo[3,4-d]azepine-2(1H)-carboxylate](/img/structure/B12847503.png)

![3,8-Dibromobenzo[c]cinnoline](/img/structure/B12847510.png)


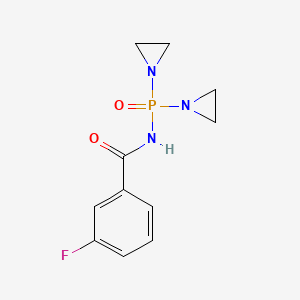
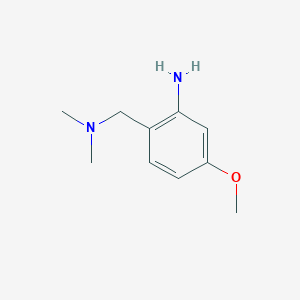
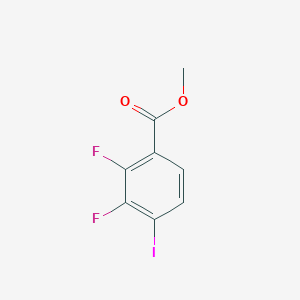
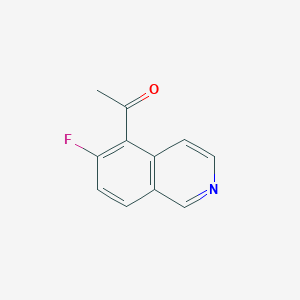
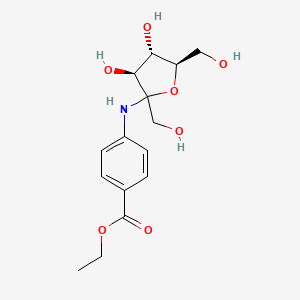
![methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-propan-2-ylhexanoate](/img/structure/B12847576.png)
